

# Ciraparantag hydrogen bonding anticoagulants

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## Compound Focus: Ciraparantag

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## Mechanism of Action: Hydrogen Bonding

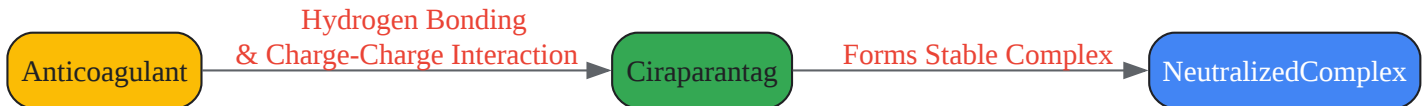
**Ciraparantag** does not bind to human coagulation factors or albumin, indicating its action is specifically targeted at the anticoagulants themselves [1]. The hydrogen bonding occurs between specific functional groups on the **ciraparantag** molecule and different anticoagulants [2].

The table below details the specific hydrogen bonding interactions between functional groups of **ciraparantag** and various anticoagulants:

Anticoagulant	Guanidine Part	$\alpha$ -Amino Group	Amide Nitrogen	Amide Oxygen
Rivaroxaban	Y	Y		Y
Apixaban	Y	Y	Y	
Edoxaban	Y	Y	Y	
Dabigatran	Y	Y		
Heparins	Y	Y		

Source: Adapted from information on Wikipedia [2].

This binding mechanism is illustrated in the following diagram, which shows how **ciraparantag** interacts with and sequesters anticoagulant molecules:



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**Ciraparantag** binds anticoagulants via hydrogen bonds and charge interactions, forming an inactive complex.

## Efficacy and Reversal Data

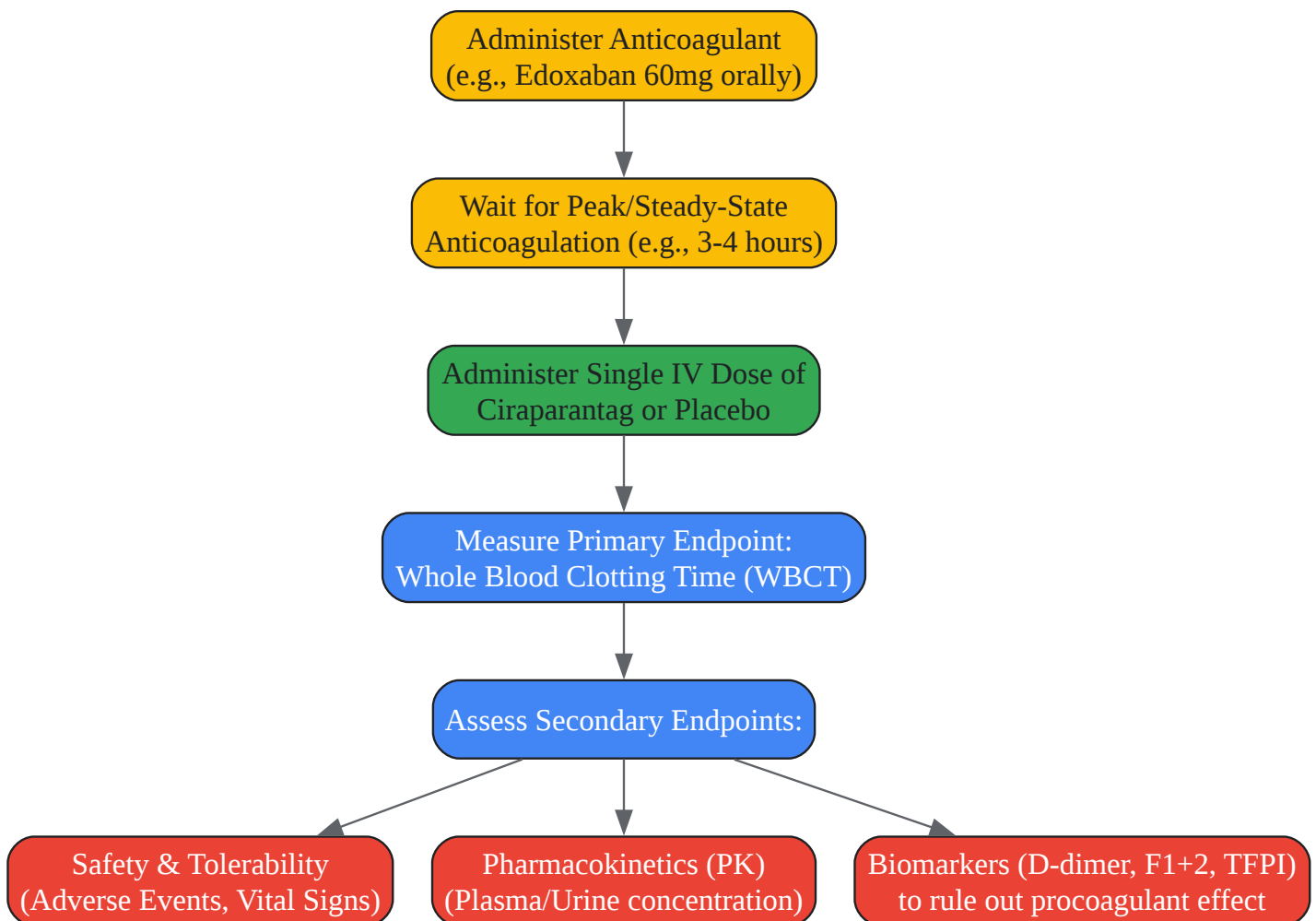
The following table summarizes key quantitative data on **ciraparantag**'s efficacy in reversing different anticoagulants from clinical studies:

Anticoagulant Reversed	Study Model / Phase	Ciraparantag Dose	Time to Reversal	Duration of Effect
Apixaban [3]	Phase 2 (Healthy elderly)	60 mg (IV)	Within 1 hour	Sustained for at least 5 hours
Rivaroxaban [3]	Phase 2 (Healthy elderly)	180 mg (IV)	Within 1 hour	Sustained for at least 6 hours
Edoxaban [4]	Phase 1 (Healthy subjects)	100-300 mg (IV)	Within 10 minutes	Sustained for 24 hours
Enoxaparin (LMWH) [5]	Phase 1/2 (Healthy volunteers)	100-300 mg (IV)	Within 5-20 minutes	Sustained for 12-24 hours
Dabigatran [2] [1]	Preclinical (Rat model)	Not fully established in humans	Reduced bleeding by >90%	Restored aPTT to baseline within 20 min

**Ciraparantag** has also demonstrated efficacy in reversing anticoagulation from **unfractionated heparin** and **fondaparinux** [5] [1].

## Experimental Protocols and Workflows

The methodology for assessing **ciraparantag**'s reversal efficacy in key clinical studies is summarized below. This workflow was used for anticoagulants like edoxaban, apixaban, and rivaroxaban [4] [3]:



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Typical workflow for evaluating **ciraparantag** reversal efficacy in clinical trials.

## Key Methodological Details

- **Primary Efficacy Measure: Whole Blood Clotting Time (WBCT)** was identified as the optimal assay [4]. It is performed by placing 0.5 mL of whole blood into glass tubes without anticoagulants or activators and assessing clot formation via visual tilt-tube method [4]. This method was necessary because traditional plasma-based assays (like PT/aPTT) and activator-based point-of-care tests were unreliable due to **ciraparantag's** sensitivity to citrate, EDTA, and adsorbent materials like kaolin [4].
- **Additional Assessments: Clot Fibrin Integrity (CFI)** was analyzed using scanning electron microscopy (SEM) on clots from the WBCT assay. Automated image analysis quantified the mean fibrin diameter to confirm the restoration of normal clot structure [4].
- **Safety Monitoring:** Studies meticulously ruled out procoagulant activity by measuring **D-dimer, prothrombin fragments 1.2 (F1+2), and tissue factor pathway inhibitor (TFPI)** levels [4] [1].

## Pharmacokinetics and Safety

- **Pharmacokinetic Profile: Ciraparantag** reaches maximum concentration within minutes after intravenous administration [6]. It has a short half-life of approximately **12 to 19 minutes** [6]. The drug is primarily hydrolyzed by serum peptidases into two inactive metabolites, which are almost entirely recovered in the urine [6].
- **Safety and Tolerability: Ciraparantag** has been well-tolerated in clinical trials. The most common adverse events are mild and transient, including **periorbital/facial flushing, a cool sensation, and dysgeusia (taste disturbance)** [4] [3]. No evidence of procoagulant activity or serious drug-related adverse events has been reported [4] [1].

## Conclusion

**Ciraparantag** is a promising universal reversal agent that acts by directly binding to various anticoagulants through hydrogen bonding and charge interactions. It demonstrates rapid and sustained reversal of anticoagulation with a favorable safety profile. As this drug is still **investigational**, its clinical utility will be further defined by the results of ongoing and future Phase III trials [1].

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## References

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